molecular formula C9H15NO2 B2903647 (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 1621863-51-1

(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid

Cat. No. B2903647
CAS RN: 1621863-51-1
M. Wt: 169.224
InChI Key: NVRDCPXNFPLOAM-GHNGIAPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid” is a chiral small molecule . It belongs to the field of synthesis of medical intermediates . The molecule is characterized by its bicyclic structure and the presence of both amino and carboxyl groups .


Synthesis Analysis

The synthesis of this compound involves several steps . The method takes 3-carbonyl-bicyclo[2.2.2]octane-2-formate as a starting material, and sequentially performs reductive amination, basic configuration inversion, hydrogenation to remove a protecting group and the like to obtain the target product . The yield of this synthesis method is more than 65% .


Molecular Structure Analysis

The molecular structure of “(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid” is characterized by a bicyclic structure with an amino group and a carboxyl group . The “2S,3S” notation indicates the configuration of the chiral centers in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reductive amination, basic configuration inversion, and hydrogenation . These reactions are carried out under mild conditions .

Scientific Research Applications

Pharmaceutical Drug Synthesis

This chiral compound serves as a valuable intermediate in the synthesis of pharmaceutical drugs. Its stereochemistry is particularly useful in creating drugs that require specific enantiomeric forms to interact with biological targets effectively. The process for its preparation has been optimized to increase yield and reduce costs, making it more accessible for drug development .

Future Directions

The future directions for “(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid” could involve further improving the productivity and reducing the production cost . Additionally, research could be directed towards exploring its potential applications in the field of medical intermediates .

properties

IUPAC Name

(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c10-8-6-3-1-5(2-4-6)7(8)9(11)12/h5-8H,1-4,10H2,(H,11,12)/t5?,6?,7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRDCPXNFPLOAM-GHNGIAPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CCC1[C@@H]([C@H]2N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.